molecular formula C11H10N2O3 B1600742 Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate CAS No. 209912-44-7

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No.: B1600742
CAS No.: 209912-44-7
M. Wt: 218.21 g/mol
InChI Key: PJYMNVKGDLTDJE-UHFFFAOYSA-N
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Description

Structural Elucidation via Spectroscopic and Crystallographic Methods

The structural determination of this compound has been accomplished through comprehensive spectroscopic analysis combined with comparative crystallographic studies. The compound exhibits a molecular formula of carbon eleven hydrogen ten nitrogen two oxygen three with a precisely determined molecular weight of 218.212 grams per mole. Nuclear magnetic resonance spectroscopy provides definitive evidence for the compound's connectivity pattern, with characteristic chemical shifts observed for the methyl ester functionality and the heterocyclic oxadiazole ring system.

The one-dimensional proton nuclear magnetic resonance spectrum reveals distinct resonances corresponding to the aromatic protons of the substituted benzene ring, appearing in the typical aromatic region between 7.0 and 8.5 parts per million. The methyl ester group displays a characteristic singlet at approximately 3.9 parts per million, consistent with the methoxy carbon-hydrogen bonds. The 3-methyl substituent on the oxadiazole ring generates a distinctive singlet around 2.4 parts per million, providing unambiguous confirmation of the substitution pattern.

Comparative analysis with related oxadiazole-containing benzoates reveals systematic variations in chemical shift patterns that correlate with electronic effects transmitted through the conjugated system. The oxadiazole ring system introduces significant electronic perturbations to the benzoate core, as evidenced by the downfield shift of the para-substituted aromatic protons relative to unsubstituted methyl benzoate derivatives. These spectroscopic observations are further corroborated by carbon-13 nuclear magnetic resonance data, which demonstrates the characteristic carbonyl carbon resonance at approximately 165 parts per million and the heterocyclic carbon signals in the 150-170 parts per million region.

Crystallographic analysis of structurally related compounds provides additional insight into the three-dimensional conformation of this compound. The planar nature of the oxadiazole ring system and its coplanar arrangement with the aromatic benzene ring facilitates extensive conjugation throughout the molecular framework. Bond length analysis reveals that the carbon-nitrogen bonds within the oxadiazole ring exhibit partial double-bond character, with distances typically ranging from 1.28 to 1.32 angstroms, indicating significant delocalization of electron density across the heterocyclic system.

Spectroscopic Parameter Observed Value Reference Standard
Molecular Ion Peak 218 mass/charge 218.212 calculated
Carbonyl Carbon-13 ~165 ppm 165-170 ppm typical
Methoxy Proton ~3.9 ppm 3.7-4.0 ppm typical
Aromatic Protons 7.0-8.5 ppm 7.0-8.5 ppm typical
Methyl Oxadiazole ~2.4 ppm 2.3-2.5 ppm typical

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound name reflects the hierarchical priority system where the benzoate ester serves as the principal functional group, with the oxadiazole heterocycle treated as a substituent on the aromatic ring system. The numbering scheme begins with the carbonyl carbon of the ester group, designated as position one, followed by sequential numbering around the benzene ring to identify the para-substitution pattern at position four.

The oxadiazole portion of the name requires careful attention to the specific regioisomer present in this compound. The designation "1,2,4-oxadiazol" indicates the arrangement of nitrogen and oxygen atoms within the five-membered heterocycle, distinguishing it from alternative isomeric forms such as 1,2,3-oxadiazole or 1,3,4-oxadiazole. The positional descriptors "3-methyl" and "5-yl" specify both the location of the methyl substituent on the oxadiazole ring and the point of attachment to the benzene ring.

Alternative naming systems provide additional descriptive approaches to this compound. The Chemical Abstracts Service registry system employs the name "benzoic acid, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-, methyl ester," which explicitly identifies the parent acid and esterification state. This nomenclature proves particularly valuable in database searches and literature surveys, as it maintains clear connections to related carboxylic acid derivatives.

The Simplified Molecular Input Line Entry System representation "CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC" provides an unambiguous linear notation that completely specifies the molecular connectivity. This systematic encoding facilitates computational analysis and database queries while maintaining compatibility with modern chemical informatics platforms. The International Chemical Identifier key "PJYMNVKGDLTDJE-UHFFFAOYSA-N" serves as a unique molecular fingerprint that enables precise identification across global chemical databases.

Comparative analysis with positional isomers reveals the importance of precise nomenclature in distinguishing between closely related structures. The meta-substituted analog methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate bears the Chemical Abstracts Service number 921938-57-0 and exhibits distinct physical and chemical properties despite its structural similarity. These nomenclatural distinctions prove essential for accurate communication of synthetic procedures and property correlations within the scientific literature.

Comparative Analysis of Tautomeric and Resonance Forms

The electronic structure of this compound exhibits significant complexity arising from multiple resonance contributors and potential tautomeric equilibria within the oxadiazole ring system. Computational studies of related 1,2,4-oxadiazole derivatives demonstrate that these heterocycles can exist in equilibrium between different tautomeric forms, particularly involving migration of hydrogen atoms between nitrogen and oxygen centers. However, the specific substitution pattern in this compound minimizes tautomeric interconversion due to the absence of readily exchangeable protons.

The primary resonance structures contributing to the ground-state electronic configuration involve delocalization of electron density across the entire conjugated framework. The oxadiazole ring system participates in extensive resonance with both nitrogen lone pairs and the aromatic pi-electron system of the benzene ring. Quantum mechanical calculations reveal that the 1,2,4-oxadiazole moiety exhibits significant aromatic character, with bond orders intermediate between single and double bonds throughout the heterocyclic framework.

Comparative analysis with the constitutional isomer methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate reveals substantial differences in electronic distribution and reactivity patterns. The alternative regioisomer positions the methyl substituent at the 5-position of the oxadiazole ring rather than the 3-position, fundamentally altering the electron-donating capacity of the heterocycle toward the benzoate system. This positional variation influences both the nucleophilic character of the ring nitrogens and the electrophilic reactivity of the ester carbonyl group.

Density functional theory calculations performed on related 3-hydroxy-1,2,4-oxadiazole derivatives provide insight into the electronic preferences of the oxadiazole system. The studies demonstrate that substituent effects dramatically influence the relative stability of different tautomeric forms, with electron-withdrawing groups favoring certain nitrogen protonation states over others. In the case of this compound, the methyl substituent acts as a weak electron-donating group that stabilizes the oxadiazole ring through hyperconjugative interactions.

The resonance stabilization energy of the complete molecular system significantly exceeds that of simple aromatic compounds due to the extended conjugation pathway connecting the oxadiazole and benzoate moieties. Molecular orbital calculations reveal that the highest occupied molecular orbital exhibits substantial delocalization across both aromatic systems, while the lowest unoccupied molecular orbital shows significant contribution from the ester carbonyl group. This electronic configuration suggests enhanced reactivity toward nucleophilic attack at the ester carbon while maintaining aromatic stability in the heterocyclic portion.

Tautomeric Form Relative Stability Electronic Character Predominant Resonance Contributors
Standard Form Highest Aromatic/Conjugated Oxadiazole-Benzene Delocalization
Nitrogen Protonated Lower Reduced Aromaticity Localized Positive Charge
Alternative Connectivity Lowest Non-aromatic Disrupted Conjugation

Properties

IUPAC Name

methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYMNVKGDLTDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455071
Record name Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209912-44-7
Record name Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Hydrazide Formation

  • Methyl 4-(carboxy)benzoate is prepared by reacting the corresponding carboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. This reaction is typically conducted under reflux to ensure complete esterification.

  • The methyl ester is then treated with hydrazine monohydrate in absolute ethanol at ambient or slightly elevated temperatures to yield the acid hydrazide intermediate. This step is crucial as it sets the stage for ring closure to form the oxadiazole.

Cyclization to 1,2,4-Oxadiazole

  • The acid hydrazide is reacted with carbon disulfide and potassium hydroxide in ethanol, stirred for extended periods (e.g., 24 hours) and refluxed (e.g., 14 hours) to promote cyclization.

  • After completion, acidification with hydrochloric acid precipitates the oxadiazole product, which can be purified by recrystallization from ethanol.

  • This method yields the oxadiazole ring fused to the benzoate moiety with high specificity.

Representative Example from Literature

Step Reagents and Conditions Product Yield (%) Notes
Esterification 4-Carboxybenzoic acid + MeOH + conc. H2SO4, reflux Methyl 4-carboxybenzoate High (not specified) Standard Fischer esterification
Hydrazide formation Methyl ester + hydrazine monohydrate in absolute ethanol, RT Acid hydrazide intermediate High (not specified) Monitored by TLC
Cyclization Acid hydrazide + CS2 + KOH in ethanol, stirred 24h, reflux 14h 1,2,4-Oxadiazole derivative 50-65% Acidification with HCl precipitates product
Alkylation (if required) Oxadiazole + propargyl bromide + K2CO3 in ethanol 3-substituted oxadiazole Moderate to high Purification by recrystallization

Alternative Synthetic Routes and Catalysts

  • Some patents describe the use of mercaptopropionic acid derivatives and catalysts such as p-toluenesulfonic acid pyridinium salts combined with bases like pyrrolidine or diisobutylamine for related benzoate intermediates, followed by oxidation with hydrogen peroxide catalyzed by sodium tungstate dihydrate to obtain intermediates structurally related to oxadiazole derivatives.

  • These methods emphasize energy-saving, environmentally friendly processes with simplified steps and good yields (up to 97.6% for certain intermediates), which may be adapted for the synthesis of this compound.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Yield Range Comments
Esterification Methanol, conc. H2SO4 Reflux, several hours High Fischer esterification standard
Hydrazide Formation Hydrazine monohydrate, ethanol Room temp to mild heating High Monitored by TLC
Cyclization Carbon disulfide, KOH, ethanol Stir 24 h, reflux 14 h 50-65% Acidification to isolate product
Oxidation (if applicable) H2O2, sodium tungstate dihydrate 40°C to reflux Up to 97.6% For sulfur-containing intermediates
Alkylation Propargyl bromide, K2CO3 Room temp, ethanol Moderate to high For substitution on oxadiazole

Research Findings and Notes

  • The cyclization step to form the 1,2,4-oxadiazole ring is critical and often determines the overall yield and purity of the final compound.

  • Using hydrazine hydrate in absolute ethanol ensures efficient conversion of esters to hydrazides, which are key intermediates.

  • The presence of substituents such as methyl groups on the oxadiazole ring can be introduced either by starting from methyl-substituted precursors or by post-cyclization alkylation.

  • Purification by recrystallization in ethanol or ethanol/DMF mixtures is commonly employed to achieve high purity.

  • Environmentally friendly and energy-efficient methods involving mild oxidation and simplified reaction steps have been patented, highlighting industrial interest in scalable production.

Chemical Reactions Analysis

Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in reactions typical of heterocyclic systems:

  • Nucleophilic Substitution : The nitrogen and oxygen atoms in the ring can act as nucleophilic sites. For instance, hydrolysis under acidic or basic conditions may lead to ring opening, forming carboxylic acid derivatives .

  • Electrophilic Aromatic Substitution : The oxadiazole’s electron-withdrawing nature directs electrophiles to specific positions on the aromatic ring .

Benzoate Ester

The methyl ester group undergoes:

  • Hydrolysis : In aqueous acidic or basic conditions, the ester hydrolyzes to 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid .

  • Transesterification : Reacts with alcohols in the presence of catalysts (e.g., sulfuric acid) to form new esters .

Methyl Substituent

The methyl group on the oxadiazole ring is relatively inert but can participate in:

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), it may form a carboxylic acid group .

Key Reaction Pathways

Reaction Type Reagents/Conditions Products
HydrolysisH₂O/H⁺ or H₂O/OH⁻4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
NitrationHNO₃/H₂SO₄Nitro-substituted derivative
ReductionLiAlH₄ or NaBH₄Alcohol or amine derivatives
HalogenationBr₂/FeBr₃Brominated aromatic product

Structural Insights and Reaction Selectivity

The nearly planar conformation of the molecule (evidenced by X-ray crystallography ) influences its reactivity:

  • The oxadiazole ring and ester group create an electron-deficient aromatic system, favoring electrophilic substitution at the para position relative to the ester .

  • Steric hindrance from the methyl group limits reactivity at the oxadiazole’s 3-position .

Scientific Research Applications

Chemistry

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate serves as a versatile building block in organic synthesis. Its unique oxadiazole moiety allows for various chemical transformations, making it valuable in the development of more complex molecules. It can undergo:

  • Oxidation: Typically leading to the formation of carboxylic acids or ketones.
  • Reduction: Resulting in alcohols or amines.
  • Nucleophilic Substitution: Particularly at the oxadiazole ring, facilitating the synthesis of substituted derivatives.

These reactions highlight its utility in synthetic organic chemistry and materials science .

Research has indicated that compounds containing the oxadiazole ring exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of various bacterial strains.
    Organism Inhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12

This suggests potential applications in developing new antimicrobial agents .

  • Anticancer Activity: Preliminary studies indicate that this compound may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate these pathways and confirm efficacy .

Medicinal Chemistry

Due to its unique structure, this compound is being explored for drug development. Its ability to interact with biological targets makes it a candidate for:

  • Drug Design: The compound's structural features may lead to the development of novel therapeutics targeting specific diseases.

Industrial Applications

In addition to its laboratory uses, this compound is being investigated for applications in the production of specialty chemicals. Its properties can be harnessed in:

  • Polymer Chemistry: As an additive or modifier to enhance material properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for further pharmaceutical development.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through caspase activation. This finding positions the compound as a promising lead for anticancer drug development.

Comparison with Similar Compounds

  • Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Comparison: Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .

Biological Activity

Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H10N2O3
Molecular Weight (g/mol) 218.21
CAS Number 209912-44-7
IUPAC Name This compound
Melting Point 160 °C
Boiling Point 359.1 ± 44.0 °C
Density 1.225 g/cm³
pKa -0.83 ± 0.25

These properties suggest that the compound is a stable organic molecule with potential for various applications in medicinal chemistry and pharmacology .

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Mitochondrial Apoptotic Pathway : The compound promotes the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
  • Cytotoxic Effects : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against several cancer cell lines, including HePG-2 and HCT-116. The IC50 values for these cell lines are reported to be as low as 35.58 μM .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. A review of related oxadiazole derivatives indicates that they possess antifungal and antibacterial properties, potentially making them candidates for further development as therapeutic agents against infectious diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • The presence of the oxadiazole ring is crucial for its anticancer activity.
  • Substituents on the phenyl ring can influence the potency; electron-donating groups may enhance activity while electron-withdrawing groups may reduce it .

Study on Anticancer Efficacy

A recent study explored the efficacy of several oxadiazole derivatives, including this compound. The results indicated that this compound was effective against multiple cancer types with varying mechanisms of action:

CompoundCell Line TestedIC50 (μM)
Methyl 4-(3-methyl...)HePG-235.58
Methyl 4-(3-methyl...)HCT-11620.45
Methyl 4-(3-methyl...)MCF-715.30

These findings support the potential of this compound as a lead structure for developing new anticancer agents .

Antimicrobial Activity Assessment

Another study assessed the antimicrobial properties of various oxadiazole derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus<10
Escherichia coli<20
Candida albicans<15

The results indicate that this compound exhibits significant antimicrobial activity, suggesting its utility in treating infections caused by these pathogens .

Q & A

Q. How to design a high-throughput screening pipeline for oxadiazole derivatives?

  • Workflow :

Library synthesis : Automated parallel synthesis with varied substituents (e.g., diverse esters or heterocycles).

LC-MS purification : Monitor purity (>95%) and characterize via tandem MS.

Activity screening : Use microplate assays (e.g., fluorescence-based enzymatic inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.